molecular formula C14H12O3 B1606688 5-Methoxy-2-phenylbenzoic acid CAS No. 92254-27-8

5-Methoxy-2-phenylbenzoic acid

Cat. No.: B1606688
CAS No.: 92254-27-8
M. Wt: 228.24 g/mol
InChI Key: FNXYJNSEVNHBFK-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylbenzoic acid: is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where a methoxy group is attached to the fifth position and a phenyl group is attached to the second position of the benzoic acid ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From [1,1’-Biphenyl]-2-carboxylic acid, 4-methoxy-, methyl ester: One of the common synthetic routes involves the hydrolysis of the methyl ester derivative of [1,1’-Biphenyl]-2-carboxylic acid, 4-methoxy-.

Industrial Production Methods:

    Bulk Manufacturing: Industrial production of 5-Methoxy-2-phenylbenzoic acid often involves large-scale synthesis using similar hydrolysis methods, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-2-phenylbenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an activating group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which 5-Methoxy-2-phenylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The methoxy group enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes .

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the phenyl group.

    2-Phenylbenzoic acid: Similar structure but lacks the methoxy group.

    5-Methoxybenzoic acid: Similar structure but lacks the phenyl group.

Uniqueness:

    Enhanced Reactivity: The presence of both methoxy and phenyl groups increases the compound’s reactivity compared to its analogs.

    Versatility: Its unique structure allows it to participate in a wider range of chemical reactions and applications.

Properties

IUPAC Name

5-methoxy-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYJNSEVNHBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311841
Record name 5-methoxy-2-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92254-27-8
Record name 92254-27-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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